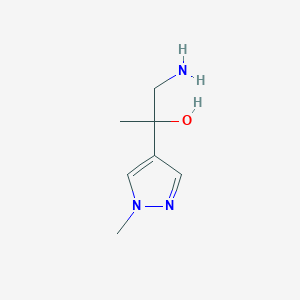

1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

説明

特性

IUPAC Name |

1-amino-2-(1-methylpyrazol-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-7(11,5-8)6-3-9-10(2)4-6/h3-4,11H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVNHUYYFGJCRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CN(N=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701214142 | |

| Record name | 1H-Pyrazole-4-methanol, α-(aminomethyl)-α,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354949-86-2 | |

| Record name | 1H-Pyrazole-4-methanol, α-(aminomethyl)-α,1-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-methanol, α-(aminomethyl)-α,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701214142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Introduction to 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

This compound, with the molecular formula , is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in scientific research, including medicinal chemistry, agricultural sciences, and materials science.

Structural Information

- Molecular Formula :

- SMILES : CC(CN)(C1=CN(N=C1)C)O

- InChIKey : TYVNHUYYFGJCRL-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 156.11315 | 132.8 |

| [M+Na]+ | 178.09509 | 142.1 |

| [M+NH4]+ | 173.13969 | 139.5 |

| [M+K]+ | 194.06903 | 140.3 |

| [M-H]- | 154.09859 | 132.0 |

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may possess biological activity, particularly in the modulation of enzyme functions or as a ligand in receptor interactions.

Case Studies

- Antimicrobial Activity : Research has indicated that similar pyrazole derivatives exhibit antimicrobial properties, suggesting that this compound could be explored for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, indicating potential applications in treating inflammatory diseases.

Agricultural Sciences

The compound's potential as a plant growth regulator has been investigated, particularly in enhancing crop yields and resistance to stress.

Case Studies

- Growth Promotion : Studies have shown that pyrazole derivatives can enhance root development and overall plant vigor under stress conditions such as drought.

- Pest Resistance : The compound may play a role in increasing resistance to pests by altering metabolic pathways in plants, leading to the production of defensive compounds.

Materials Science

Research into the use of this compound in synthesizing new materials has gained traction, particularly in polymer chemistry.

Case Studies

- Polymer Synthesis : The incorporation of pyrazole units into polymer backbones can enhance thermal stability and mechanical properties.

- Nanocomposites : Investigations into using this compound as a modifier for nanocomposites have shown improved dispersion of nanoparticles within polymer matrices.

作用機序

The mechanism by which 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol with structurally related β-amino alcohols, emphasizing molecular features, synthetic accessibility, and substituent effects:

Key Comparative Insights:

Heterocyclic Substituent Effects: The pyrazole ring in the target compound (vs. pyridine in C₈H₁₂N₂O) introduces distinct electronic and steric profiles. Substitution at the pyrazole 4-position (e.g., 1-methyl in the target compound) minimizes steric hindrance, facilitating synthetic modifications.

Synthetic Accessibility: The pyridinyl analog (C₈H₁₂N₂O) was synthesized in 81% yield via catalytic hydrogenation, suggesting efficient scalability for similar β-amino alcohols. In contrast, the target compound’s synthesis remains undocumented, highlighting a gap in published methodologies.

Steric and Functional Group Variations: 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol (C₈H₁₅N₃O) features a methylene-linked pyrazole and a primary alcohol, which may reduce steric bulk compared to the tertiary alcohol in the target compound.

Collision Cross-Section (CCS) Data :

- The target compound’s predicted CCS values (132.8–142.1 Ų for cationic adducts) provide insights into its gas-phase ion mobility, useful for analytical method development. Comparable data for analogs are unavailable in the provided evidence.

生物活性

1-amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structural properties suggest that it may interact with various biological targets, leading to antimicrobial and possibly other therapeutic effects. The following sections summarize the current understanding of its biological activity based on available research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. A comparative analysis of various pyrazole compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Active Against |

|---|---|---|---|

| 7b | 0.22 - 0.25 | Not specified | S. aureus, E. coli |

| 4a | Not specified | Not specified | Various pathogens |

| 5a | Not specified | Not specified | Various pathogens |

In one study, compound 7b exhibited the lowest minimum inhibitory concentration (MIC), indicating strong antibacterial efficacy against tested pathogens, including Staphylococcus aureus and Escherichia coli .

The mechanism by which pyrazole derivatives exert their antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of biofilm formation. For instance, studies have shown that certain pyrazole derivatives can significantly inhibit biofilm formation in Staphylococcus epidermidis, a common pathogen associated with medical device-related infections .

Case Studies

A detailed investigation into the biological activity of pyrazole derivatives has been conducted, focusing on their synthesis and characterization as potential antimicrobial agents. In vitro assays demonstrated that these compounds not only inhibited bacterial growth but also displayed fungicidal properties against certain fungal strains .

Example Study

In one notable study, researchers synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity through various assays, including time-kill studies and biofilm inhibition tests. The results indicated that compounds with specific substituents on the pyrazole ring showed enhanced activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can significantly influence biological efficacy .

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of these compounds. Preliminary genotoxicity assessments have indicated that some pyrazole derivatives exhibit low genotoxic potential, making them promising candidates for further development . However, comprehensive toxicity studies are necessary to ensure their safety for therapeutic use.

準備方法

General Synthetic Strategies for 1-Amino-2-(1-methyl-1H-pyrazol-4-yl)propan-2-ol

The synthesis generally follows these key approaches:

- Nucleophilic substitution or ring-opening reactions involving pyrazole derivatives.

- Amination and hydroxylation steps to introduce the amino and hydroxyl groups on the propan-2-ol backbone.

- Use of protecting groups and selective functionalization to ensure regioselectivity on the pyrazole ring and the propanol chain.

Detailed Preparation Methods

Alkylation of Pyrazole Derivatives with Epoxides

A prominent method involves the reaction of methyl-substituted pyrazoles with epoxides such as isobutylene oxide to introduce the propan-2-ol moiety.

Step 1: Preparation of 2-methyl-1-(5-methyl-4-nitro-1H-pyrazol-1-yl)propan-2-ol

- Starting from 3-methyl-4-nitro-1H-pyrazole, cesium carbonate is used as a base in DMF solvent.

- Isobutylene oxide is added and the mixture heated at 100 °C for 3–3.5 hours.

- The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the epoxide, opening the ring and forming the propan-2-ol side chain.

Step 2: Reduction and Amination

- The nitro group on the pyrazole ring is reduced, often by catalytic hydrogenation under mild conditions.

- This reduction yields the corresponding amino-pyrazole derivative with the propan-2-ol side chain already installed.

- The amino group at the propan-2-ol carbon is introduced either by direct amination or via subsequent functional group transformations.

This sequence yields mixtures of regioisomers (e.g., 1-(4-amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-2-ol and its positional isomer), often used without further purification for subsequent steps.

Coupling Reactions Involving Pyrazolyl Derivatives

- Coupling of pyrazolyl derivatives with amino alcohols or related intermediates under catalytic or catalyst-free oxidative conditions has been reported.

- For example, metal catalyst-free dehydrogenative coupling of amino-imino pyridines with pyrazolone derivatives under oxygen atmosphere leads to pyrazolyl-substituted products, demonstrating the feasibility of oxidative coupling methods for pyrazole functionalization.

While this method is more commonly applied to pyridine derivatives, it informs potential strategies for pyrazole-substituted amino alcohols.

Experimental Data Summary

Analytical and Characterization Techniques

- NMR Spectroscopy (1H and 13C NMR) is used to confirm the structure and regioisomeric purity.

- Mass Spectrometry (MS) and High-Resolution MS (HRMS) confirm molecular weights and elemental composition.

- X-ray Crystallography may be employed to determine the exact position of substituents on the pyrazole ring and the stereochemistry of the propan-2-ol moiety when crystalline samples are obtained.

Research Findings and Optimization Notes

- The reaction of pyrazoles with epoxides is highly dependent on temperature and base choice; cesium carbonate in DMF at elevated temperatures (100 °C) provides optimal yields.

- Hydrogenation for nitro group reduction is efficient and yields amino derivatives without over-reduction of other functional groups.

- The presence of methyl substituents on the pyrazole ring can influence regioselectivity and reaction rates.

- Subsequent functionalization, such as coupling with pyrimidine derivatives, has been demonstrated, indicating the versatility of the amino-propan-2-ol pyrazole scaffold.

Summary Table of Key Preparation Methods

Q & A

Q. Optimization Strategies :

- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but require controlled reflux to avoid decomposition.

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) improves purity .

- Catalysts : Triethylamine or DMAP can accelerate reactions by stabilizing intermediates .

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the amino (–NH₂), pyrazole ring, and propan-2-ol groups. Key signals include:

- Pyrazole C4 proton: δ ~7.8–8.2 ppm (singlet).

- Amino protons: δ ~1.5–2.5 ppm (broad, exchangeable).

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the propan-2-ol backbone and pyrazole orientation .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~1050 cm⁻¹ (C–O of alcohol) validate functional groups .

(Advanced) How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair density predicts reactivity in Schiff base formation .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Pyrazole derivatives often bind to ATP pockets via π-π stacking with aromatic residues .

- MD Simulations : Assess stability in aqueous environments by modeling solvation effects on the propan-2-ol moiety .

(Advanced) How can researchers resolve contradictions in reported reaction yields or purity for this compound?

Methodological Answer:

- Cause Analysis : Contradictions often arise from:

- Impurity Profiles : Side products from incomplete substitution (e.g., unreacted bromo precursor). LC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies byproducts .

- Moisture Sensitivity : The amino alcohol group is hygroscopic; use anhydrous solvents and inert atmospheres during synthesis .

- Resolution : Reproduce reactions under strictly controlled conditions (e.g., 0.1% H₂O in DMF) and compare yields via triplicate experiments .

(Advanced) What role does stereochemistry play in the compound’s biological activity, and how can enantiomers be isolated?

Methodological Answer:

- Chiral Centers : The propan-2-ol group may create a chiral center. Enantiomers can exhibit divergent binding affinities (e.g., (R)- vs. (S)-forms in kinase inhibition) .

- Isolation Methods :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol eluents.

- Diastereomeric Salt Formation : React with (1S)-camphorsulfonic acid to precipitate one enantiomer .

(Basic) What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies :

- Analytical Methods : Accelerated stability testing via HPLC (monitor degradation peaks at 254 nm) .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

Methodological Answer:

SAR Table :

| Derivative Modification | Impact on Activity | Example Reference |

|---|---|---|

| Pyrazole Methyl → Ethyl | Increased lipophilicity; better membrane permeability | |

| Amino → Acetylamino | Reduced cytotoxicity; altered H-bonding | |

| Propanol → Ethanol Backbone | Altered stereochemistry; lower solubility |

Methodology : Synthesize derivatives via parallel combinatorial libraries and screen against target proteins (e.g., kinases) using SPR or fluorescence polarization .

(Advanced) What mechanistic insights explain this compound’s biological activity in kinase inhibition assays?

Methodological Answer:

- Kinase Binding : The pyrazole ring mimics adenine in ATP, forming π-π interactions with hinge-region residues (e.g., Phe80 in EGFR).

- Amino Alcohol Moiety : The –NH₂ and –OH groups hydrogen-bond with catalytic lysine (e.g., Lys72 in JAK2), stabilizing the inactive kinase conformation .

- Validation : Competitive ATP assays (IC₅₀ determination) and mutagenesis studies (e.g., K72A mutation abolishes activity) .

(Basic) What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Scale-Up Hurdles :

- Exothermic Reactions : Use jacketed reactors to control temperature during pyrazole substitution .

- Purification : Replace column chromatography with crystallization (e.g., methanol/water) for cost efficiency .

- Quality Control : Implement in-process HPLC monitoring to ensure >98% purity .

(Advanced) How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

- Bottleneck Analysis :

- Step 1 (Pyrazole Coupling) : Optimize molar ratios (1:1.2 for bromo-propanol:pyrazole) to minimize unreacted starting material .

- Step 2 (Amino Protection) : Use Boc-anhydride to prevent side reactions; deprotect with TFA .

- Alternative Routes : Explore one-pot syntheses to reduce intermediate isolation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。